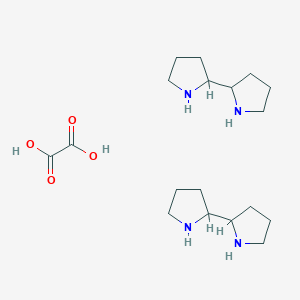![molecular formula C7H11N3S B12107336 Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is an organic compound characterized by the presence of a pyrimidine ring attached to a sulfanyl ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine typically involves the reaction of 2-mercaptopyrimidine with an appropriate alkylating agent. One common method includes the use of methyl bromoacetate, followed by reduction to yield the desired amine. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction is typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug design, particularly as a scaffold for developing new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-ylthio)ethanol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is unique due to the presence of both a pyrimidine ring and a sulfanyl ethylamine group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-methyl-2-pyrimidin-2-ylsulfanylethanamine |
InChI |
InChI=1S/C7H11N3S/c1-8-5-6-11-7-9-3-2-4-10-7/h2-4,8H,5-6H2,1H3 |
InChI Key |
AFXOMXWTJFRWSL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


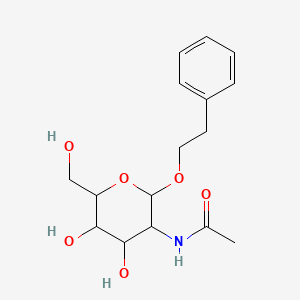
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)

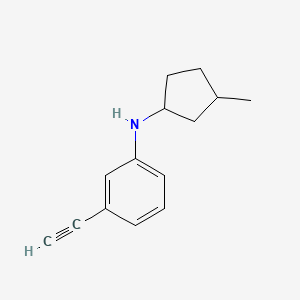



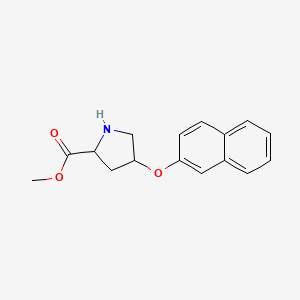
![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
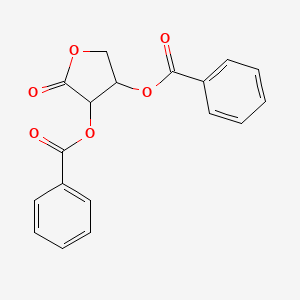
![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

